![molecular formula C17H15ClN4O4S B2753937 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 886918-70-3](/img/structure/B2753937.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular formula of this compound is C16H15ClN4O2S. The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives .Physical And Chemical Properties Analysis
The molecular weight of this compound is 362.83. The 1H-NMR, 13C-NMR, and IR spectral data provide information about the physical and chemical properties of the compound .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties . The presence of the thiazole ring in the compound suggests potential efficacy against a variety of microbial strains. Research has shown that thiazole compounds can act as sulfur drugs , targeting bacterial cell walls and disrupting protein synthesis .
Antifungal Applications
Similar to their antimicrobial action, thiazole derivatives like Abafungin have been used as antifungal agents . The compound could be explored for its utility in treating fungal infections, given its structural similarity to known antifungal thiazoles .
Antitumor and Cytotoxicity
Thiazoles have also been associated with antitumor and cytotoxic activities . They can be designed to target specific cancer cells, potentially leading to new chemotherapeutic agents. The compound’s ability to induce cytotoxicity in malignant cells could be a significant area of research .
Anti-inflammatory Properties
The thiazole core is known to exhibit anti-inflammatory effects . It can be utilized in the development of new anti-inflammatory drugs, possibly offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Neuroprotective Effects
Thiazoles have shown promise in neuroprotection , suggesting that the compound could be beneficial in the treatment of neurodegenerative diseases. This application could lead to advancements in managing conditions like Alzheimer’s and Parkinson’s disease .
Antihypertensive Activity
Given the biological activity of thiazole derivatives, there is potential for the compound to be used in antihypertensive medications . Its mechanism could involve the modulation of blood vessel dilation, thereby controlling high blood pressure .
Analgesic Effects
The compound’s thiazole component may contribute to analgesic properties , providing pain relief. This could be particularly useful in the development of new pain management drugs that are more effective and have reduced risk of addiction .
Antiviral Research
Lastly, the thiazole and nitrofuran groups could offer a dual approach in antiviral drug design. The compound could be studied for its effectiveness against various viruses, potentially leading to new treatments for viral infections .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways . For example, inhibition of COX by some thiazole derivatives can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound induces a variety of effects at the molecular and cellular levels . For instance, inhibition of COX can lead to reduced inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties may affect its distribution within the body and its interaction with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity.
特性
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-10-11(18)2-4-13-15(10)19-17(27-13)21-8-6-20(7-9-21)16(23)12-3-5-14(26-12)22(24)25/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRRLZBHXWXLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

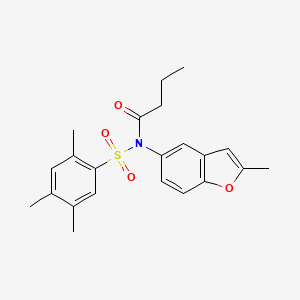
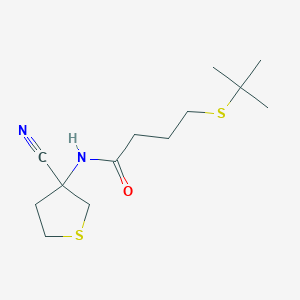
![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)

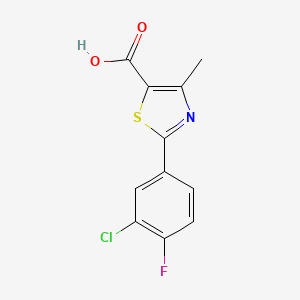
![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2753865.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
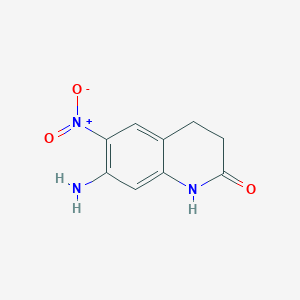
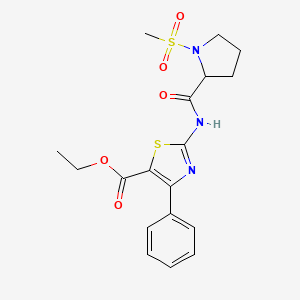
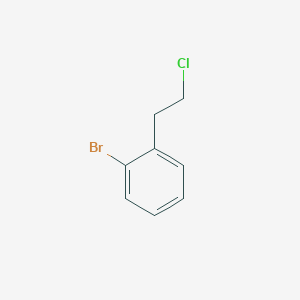

![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)